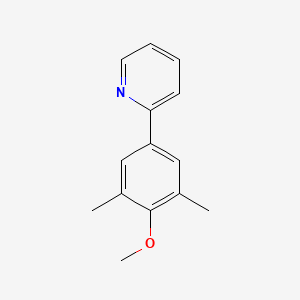

2-(4-Methoxy-3,5-dimethylphenyl)pyridine

Description

2-(4-Methoxy-3,5-dimethylphenyl)pyridine is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with a 4-methoxy-3,5-dimethylphenyl group. This structure confers unique electronic and steric properties, making it a critical intermediate in pharmaceuticals, particularly for gastric acid secretion inhibitors like omeprazole . Its methoxy and methyl groups enhance lipophilicity and influence binding interactions in biological systems.

Properties

IUPAC Name |

2-(4-methoxy-3,5-dimethylphenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10-8-12(9-11(2)14(10)16-3)13-6-4-5-7-15-13/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWFTPGQMQPNMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-3,5-dimethylphenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction. This method typically uses a palladium catalyst to couple a boronic acid derivative of 4-methoxy-3,5-dimethylphenyl with a halogenated pyridine . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-3,5-dimethylphenyl)pyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium catalyst in ethanol.

Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a fully hydrogenated compound.

Scientific Research Applications

Anti-Thrombolytic Activity

Recent studies have indicated that pyridine derivatives exhibit notable anti-thrombolytic properties. For instance, a related compound demonstrated a high percentage lysis value against clot formation in human blood, suggesting potential applications in thrombolytic therapy. The presence of specific substituents on the pyridine ring significantly influences this activity, with certain derivatives showing up to 41.32% inhibition of clot formation .

Antibacterial Properties

The antibacterial efficacy of pyridine derivatives has been extensively researched. In particular, compounds similar to 2-(4-Methoxy-3,5-dimethylphenyl)pyridine have shown promising activity against Escherichia coli, with inhibition values reaching as high as 91.95%. This suggests potential for development as antibacterial agents . The structural modifications on the phenyl ring play a crucial role in enhancing the antibacterial activity of these compounds.

Building Blocks for Drug Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in diverse chemical reactions, including Suzuki cross-coupling reactions that yield novel pyridine derivatives . These derivatives can be further modified to enhance their biological activity or to develop new therapeutic agents.

Late-Stage Functionalization

The compound's reactivity makes it suitable for late-stage modifications in drug design. This approach is crucial for structure-activity relationship (SAR) studies, allowing researchers to fine-tune the biological properties of lead compounds by introducing various functional groups at strategic positions .

Cytotoxicity and Hemolytic Activity

Research has shown that certain pyridine derivatives exhibit cytotoxic effects against cancer cell lines, indicating their potential as anti-tumor agents. For example, one derivative displayed a cytotoxicity rate of 19.82%, suggesting that structural variations can lead to significant differences in biological activity . Additionally, hemolytic studies have revealed varying degrees of red blood cell lysis among different pyridine derivatives, highlighting their potential use in cancer therapeutics.

Biofilm Inhibition

The ability of these compounds to inhibit biofilm formation is another area of interest. Several derivatives have shown moderate to good biofilm inhibition against pathogenic bacteria, which is crucial for developing treatments for infections associated with biofilm-forming bacteria .

Data Table: Summary of Biological Activities

| Compound Name | Anti-Thrombolytic Activity (%) | Antibacterial Activity (%) | Cytotoxicity (%) | Biofilm Inhibition (%) |

|---|---|---|---|---|

| This compound | TBD | TBD | TBD | TBD |

| Related Pyridine Derivative A | 41.32 | 91.95 | TBD | Moderate |

| Related Pyridine Derivative B | TBD | Moderate | 19.82 | Moderate |

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-3,5-dimethylphenyl)pyridine involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved can include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Biological Activity

2-(4-Methoxy-3,5-dimethylphenyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound's structure, characterized by a methoxy and dimethyl substitution on the aromatic ring, suggests a unique interaction profile with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 199.27 g/mol. The presence of the methoxy group and the dimethyl substitutions enhances its lipophilicity and may influence its interaction with biological membranes.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, pyridine derivatives have been tested against various cancer cell lines, showcasing their potential as chemotherapeutic agents.

- Case Study : A study evaluating a series of pyridine derivatives found that compounds with similar structural motifs inhibited cell proliferation in human lung cancer (A549) and breast cancer (MCF-7) cell lines. The IC50 values ranged from 1.0 to 10.0 µM, indicating moderate to high potency against these cancer types .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer progression, such as cyclooxygenases (COX) and histone deacetylases (HDAC), which play roles in tumor growth and survival.

- Apoptosis Induction : Evidence suggests that similar compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

- Cell Cycle Arrest : Some studies have reported that these compounds can cause cell cycle arrest at the G2/M phase, further contributing to their anticancer effects .

Summary of Research Findings

| Study | Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| Pyridine Derivative | A549 (Lung) | 5.0 | Apoptosis Induction | |

| Pyridine Derivative | MCF-7 (Breast) | 8.0 | Cell Cycle Arrest | |

| Similar Compound | H1975 (Lung) | 6.0 | Enzyme Inhibition |

Potential Applications

Given its promising biological activities, this compound could be explored for various therapeutic applications:

- Cancer Therapy : As an anticancer agent targeting specific pathways in tumor cells.

- Anti-inflammatory Agents : Due to its ability to inhibit COX enzymes.

- Neurological Disorders : Similar compounds have shown potential in modulating neurotransmitter systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.